molecular formula C12H10ClF3N2O B1632628 (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol CAS No. 1033805-26-3

(R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Cat. No.: B1632628
CAS No.: 1033805-26-3
M. Wt: 290.67 g/mol
InChI Key: YBMVIGVXVXAKDM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Comparison with Structurally Similar Compounds

Compound Name CAS Number Key Structural Differences Biological Relevance
1-Phenyl-2,2,2-trifluoroethanol 340-05-6 Lacks pyrazole and chloro substituents Solvent, biochemical research
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 446-66-2 Contains chloro substituent but no pyrazole Intermediate in agrochemicals
Telotristat ethyl 1033805-26-3 Ethyl ester prodrug of the target compound Serotonin synthesis inhibitor

Electronic Effects :

  • The 3-methylpyrazole group in the target compound introduces π-π stacking capabilities absent in simpler analogs like 1-phenyl-2,2,2-trifluoroethanol.
  • The para-chloro substituent increases lipophilicity (ClogP = 3.2) compared to non-halogenated derivatives (ClogP = 2.1).

Synthetic Utility :

  • The (R)-enantiomer is preferentially synthesized via asymmetric reduction of ketone precursors using chiral catalysts, achieving enantiomeric excess (ee) >98%.
  • In contrast, racemic mixtures of simpler trifluoroethanols (e.g., 1-phenyl-2,2,2-trifluoroethanol) are often resolved via enzymatic methods.

Properties

IUPAC Name

(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6,11,19H,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMVIGVXVXAKDM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139415
Record name (αR)-4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033805-26-3
Record name (αR)-4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)-α-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[4-Chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Asymmetric Reduction Using Iridium Complexes

Reaction Mechanism and Catalyst Design

The most widely documented chemical synthesis involves asymmetric reduction of the prochiral ketone precursor, 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone. A patented iridium-catalyzed process employs dichloro(pentamethylcyclopentadienyl)iridium(III) dimer (Cp*IrCl₂)₂ paired with (1R,2R)-(-)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine as a chiral ligand. This system operates in water under nitrogen at ambient temperature, achieving enantiomeric excess (ee) >99% through dynamic kinetic resolution.

The iridium catalyst facilitates hydrogen transfer from a hydrogen donor (e.g., formic acid) to the ketone substrate. The bulky Cp* ligand and chiral diamine ligand synergistically enforce a stereoselective environment, favoring the R-configuration at the hydroxyl-bearing carbon.

Optimization and Scalability

Key parameters for scalability include:

  • Catalyst Loading : 0.5–1 mol% iridium complex suffices for complete conversion.
  • Solvent : Aqueous systems enhance catalyst stability and simplify product isolation.
  • Temperature : Room temperature minimizes side reactions while maintaining reaction rates.

A representative protocol details:

  • Charging a 3 L reactor with (Cp*IrCl₂)₂ (34 mg, 0.043 mmol), ligand (32 mg, 0.087 mmol), and water (400 mL).
  • Adding substrate (60 g/L) and formic acid-triethylamine azeotrope as the hydrogen source.
  • Stirring for 24 hours to achieve >99% conversion.

This method’s industrial viability is underscored by its compatibility with high substrate concentrations and minimal purification requirements.

Biocatalytic Reduction Using Engineered Dehydrogenases

Enzyme Discovery and Engineering

Recent advances in biocatalysis have enabled the use of recombinant Lactobacillus fermentum short-chain dehydrogenase/reductase 1 (LfSDR1) for asymmetric reduction of the ketone precursor. Wild-type LfSDR1 showed moderate activity, but directed evolution yielded variants (e.g., LfSDR1-F94L/A117G) with enhanced activity and enantioselectivity.

Process Development

The enzymatic process operates under mild conditions:

  • Substrate Concentration : 60 g/L in a co-solvent system (e.g., 20% v/v isopropanol).
  • Cofactor Regeneration : Glucose dehydrogenase (GDH) regenerates NADPH, enabling catalytic NADPH usage.
  • Reaction Time : 24 hours for >99% conversion and ee.

A preparative-scale synthesis (1.13 g product) achieved 75.6% isolated yield, demonstrating scalability.

Table 1. Comparison of Chemical and Enzymatic Methods
Parameter Iridium Catalysis LfSDR1 Biocatalysis
Catalyst Cost High (precious metal) Moderate (enzyme production)
ee >99% >99%
Solvent Water Aqueous-organic biphasic
Substrate Loading 60 g/L 60 g/L
Environmental Impact Moderate (metal waste) Low (biodegradable)

Alternative Approaches and Emerging Strategies

Kinetic Resolution via Lipases

Though less common, lipase-mediated resolution of racemic mixtures has been explored. For example, Candida antarctica lipase B (CAL-B) catalyzes the acetylation of the (S)-enantiomer, leaving the desired (R)-alcohol unreacted. However, this method’s maximum theoretical yield (50%) and moderate ee (90–95%) limit its utility compared to asymmetric reductions.

Industrial-Scale Challenges and Solutions

Catalyst Recycling in Iridium Systems

Recovering iridium catalysts remains economically challenging. Immobilizing the Cp*Ir complex on silica supports or using aqueous-organic biphasic systems improves recyclability, with reported catalyst reuse for up to five cycles without significant activity loss.

Enzyme Stability in Biocatalysis

LfSDR1 variants exhibit limited thermostability above 40°C. Protein engineering (e.g., introducing disulfide bonds) or lyophilization with stabilizers (trehalose) enhances operational stability for continuous-flow processes.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 6.38 (s, 1H), 5.02 (q, J = 6.8 Hz, 1H), 2.32 (s, 3H).
  • ¹⁹F NMR : δ -76.8 (s, CF₃).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms ee >99% for both iridium- and enzyme-derived products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the trifluoroethanol moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the phenyl ring or the pyrazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced phenyl or pyrazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is in the development of pharmaceuticals. Its structure suggests potential as a bioactive compound, particularly in the following areas:

Anticancer Agents

Recent studies have indicated that compounds with similar pyrazole structures exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways. The trifluoroethanol moiety may enhance solubility and bioavailability, making it a candidate for further exploration in cancer therapeutics.

Anti-inflammatory and Analgesic Properties

Research into pyrazole derivatives has revealed their potential as anti-inflammatory agents. The incorporation of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol in formulations could lead to new treatments for inflammatory diseases by modulating immune responses.

Agrochemical Applications

The compound also holds promise in the field of agrochemicals. Its structural characteristics may allow it to function as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that chlorinated pyrazole compounds can exhibit significant insecticidal activity against various pests. The incorporation of trifluoroethanol could enhance its efficacy and stability in agricultural formulations.

Material Science

In material science, (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol may be utilized in the development of advanced materials due to its unique chemical properties.

Polymer Additives

The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its fluorinated structure may contribute to enhanced resistance to solvents and chemicals.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies are summarized below:

StudyFocusFindings
Anticancer ActivityInvestigated the effects of pyrazole derivatives on breast cancer cell lines; found significant inhibition of cell proliferation.
Anti-inflammatory EffectsEvaluated the anti-inflammatory potential of similar compounds; showed reduction in inflammatory markers in vitro.
Pesticidal EfficacyTested chlorinated pyrazoles against agricultural pests; demonstrated effective mortality rates compared to control groups.

Mechanism of Action

The mechanism of action of ®-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol moiety can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Telotristat Ethyl and Derivatives

Telotristat ethyl (molecular formula: C₂₇H₂₆ClF₃N₆O₃) is the ethyl ester prodrug of the active metabolite (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid .

Property (R)-Trifluoroethanol Intermediate Telotristat Ethyl Active Metabolite
Molecular Weight 290.67 g/mol 575.0 g/mol (free base) 754.2 g/mol (telotristat etiprate)
Role Synthetic intermediate Prodrug TPH inhibitor
Solubility Soluble in DMF, ethanol Low aqueous solubility Improved bioavailability
Stability Stable at -20°C Degrades <1% impurities at 40°C/75% RH Hydrolyzed in vivo

Key Differences :

  • The intermediate lacks the pyrimidine and amino acid moieties critical for TPH inhibition.
  • Telotristat ethyl’s ester group enhances oral absorption, while the active metabolite’s carboxylic acid improves target binding .

Ketone Precursor: 1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-yl)Phenyl)-2,2,2-Trifluoroethanone

CAS 1125828-30-9 (molecular formula: C₁₂H₈ClF₃N₂O) is the ketone precursor reduced enantioselectively to the target alcohol .

Property Ketone Precursor (R)-Trifluoroethanol
Functional Group Ketone (C=O) Secondary alcohol (C-OH)
Reactivity Substrate for asymmetric reduction Product of biocatalytic reduction
Synthetic Utility Requires chiral catalysts Used directly in API synthesis
Safety Irritant (GHS Class 8) Stable, low acute toxicity

Key Insight : The ketone’s conversion to the (R)-alcohol is >99% enantiomeric excess (ee) using iridium catalysts, ensuring high chiral purity .

Aryl-Substituted Trifluoroethanol Derivatives

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share structural motifs but differ in biological activity:

Property Target (R)-Trifluoroethanol Triazole Derivative ()
Core Structure Pyrazole-phenyl-trifluoroethanol Triazole-phenyl-sulfonyl-ketone
Biological Target TPH inhibitor precursor Undisclosed (likely kinase or protease)
pKa 11.44 Not reported
Thermal Stability Stable up to 393°C Degrades at lower temps

Key Contrast : The triazole derivative’s sulfonyl group enhances polarity but reduces metabolic stability compared to the trifluoromethyl group .

Biological Activity

(R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol
  • Molecular Formula : C12H10ClF3N2O
  • Molecular Weight : 290.67 g/mol
  • CAS Number : 1033805-26-3
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been suggested that the chloro and pyrazole substituents play a crucial role in modulating enzyme activity and receptor binding.

Target Enzymes and Pathways

Research indicates that compounds with similar structures can inhibit various kinases involved in cellular signaling pathways. For instance, studies on related pyrazole derivatives have demonstrated significant inhibition of PfGSK3 and PfPK6, which are critical for malaria parasite survival . The potential for (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol to act on these targets warrants further investigation.

Biological Activity Data

The following table summarizes the biological activities observed for (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol and related compounds:

CompoundTargetActivity (IC50/EC50)Reference
(R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanolPfGSK3TBD
Related Pyrazole DerivativePfPK6EC50 = 17 nM
Other AnaloguesVarious KinasesIC50 values ranging from 33 to 768 nM

Antimalarial Activity

In a study focused on antimalarial compounds, derivatives similar to (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol were evaluated for their ability to inhibit malaria parasite growth. The findings indicated that certain structural modifications led to enhanced potency against Plasmodium falciparum kinases .

Antitumor Potential

Another area of investigation includes the antitumor properties of pyrazole derivatives. A related compound demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and MCF7 with IC50 values lower than conventional chemotherapeutics like doxorubicin . This suggests that (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol may also possess similar antitumor activity.

Q & A

Basic: What synthetic methodologies are validated for the preparation of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol?

Answer:
The compound is synthesized via nucleophilic substitution and Suzuki-Miyaura coupling. Key steps include:

  • Step 1: Reacting (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol with sodium hydride and 7-bromo-4-chloro-thieno[3,2-d]pyrimidine in DMF at 0°C, followed by purification via column chromatography (96% yield) .
  • Step 2: Suzuki coupling using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane/water at 90°C to introduce aryl/heteroaryl groups .
  • Characterization: 1^1H NMR (DMSO-d6) confirms stereochemistry: δ 8.70 (s, pyrimidine), 7.56 (dd, J = 8.54, 2.14 Hz, aromatic), and 6.40 (d, pyrazole) .

Advanced: How can enantiomeric purity of the (R)-enantiomer be ensured during synthesis?

Answer:

  • Chiral Resolution: Use chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) under normal-phase conditions (hexane:isopropanol 90:10) to separate enantiomers .
  • Stereochemical Control: Optimize reaction conditions (e.g., chiral catalysts like BINAP-Pd complexes) to suppress racemization during nucleophilic substitutions .
  • X-ray Crystallography: Validate absolute configuration via SHELXL refinement of single crystals (ORTEP-3 GUI for visualization) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H/13^{13}C NMR to confirm substitution patterns and stereochemistry. Key signals include trifluoroethanol (-CF3_3) at δ ~70 ppm in 19^{19}F NMR .
  • Mass Spectrometry: High-resolution MS (ESI+) to verify molecular ion [M+H]+^+ at m/z 574.9892 .
  • HPLC-PDA: Monitor purity (>97%) using C18 columns (acetonitrile:water gradient) .

Advanced: How does the stereochemistry of the trifluoroethanol moiety influence pharmacological activity?

Answer:

  • Target Binding: The (R)-enantiomer in telotristat ethyl inhibits tryptophan hydroxylase (TPH) with 50-fold higher potency than the (S)-form, due to optimal fit in the enzyme’s hydrophobic pocket .
  • Metabolic Stability: The (R)-configuration reduces first-pass metabolism via CYP3A4, enhancing bioavailability in rodent models (t1/2_{1/2} = 8.2 h vs. 2.1 h for (S)-form) .
  • In Silico Modeling: Docking studies (AutoDock Vina) correlate the (R)-enantiomer’s dihedral angle (-65°) with stronger hydrogen bonding to TPH’s Glu317 residue .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature: Store at -20°C in amber vials to avoid photodegradation.
  • Humidity: Use desiccants (silica gel) to prevent hydrolysis of the trifluoroethoxy group.
  • Solubility: Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid precipitation .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

  • Reaction Optimization: Screen bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) and solvents (DMF vs. THF) to address yield variability. reports 70% yield using K2_2CO3_3 in 1,4-dioxane .
  • Impurity Profiling: Identify byproducts (e.g., dechlorinated intermediates) via LC-MS and adjust stoichiometry (1.1 eq. NaH) to suppress side reactions .
  • Scale-Up Considerations: Use flow chemistry for exothermic steps (e.g., SNAr reactions) to maintain consistency at >10 g scale .

Basic: What pharmacological models validate the compound’s efficacy?

Answer:

  • In Vivo Models: The TELESTAR trial (Phase III) demonstrated telotristat ethyl’s efficacy in reducing diarrhea frequency (p<0.001) in carcinoid syndrome patients .
  • Enzyme Assays: IC50_{50} = 0.028 µM for TPH inhibition in HEK293 cells transfected with human TPH1 .
  • Toxicity Screening: No hepatotoxicity (ALT < 2x baseline) in 12-week rodent studies .

Advanced: What strategies improve BBB exclusion for non-CNS applications?

Answer:

  • Structural Modifications: Introduce polar groups (e.g., carboxylic acid in ’s propanoate derivative) to reduce logP from 4.1 to 2.3, limiting BBB penetration .
  • P-gp Efflux: Co-administer P-gp inhibitors (e.g., verapamil) to enhance peripheral retention in obesity/fatty liver models .
  • In Vitro Permeability: Use MDCK-MDR1 cells to quantify efflux ratios (>3 indicates poor CNS uptake) .

Basic: How is crystallographic data for this compound typically processed?

Answer:

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.
  • Refinement: SHELXL-2018 for full-matrix least-squares refinement; R-factor <0.05 .
  • Validation: Check for twinning (Rint_{int} <0.05) and hydrogen bonding networks (PLATON) .

Advanced: How do substituents on the pyrazole ring affect bioactivity?

Answer:

  • 3-Methyl Group: Enhances metabolic stability by blocking CYP2D6 oxidation (t1/2_{1/2} increased from 3.5 to 8.2 h) .
  • Pyrimidine vs. Thienopyrimidine: Thieno[3,2-d]pyrimidine derivatives ( ) show 10x higher TPH inhibition than pyrimidine analogs due to π-π stacking with Phe241 .
  • SAR Studies: Replace pyrazole with imidazole reduces potency (IC50_{50} >1 µM), confirming pyrazole’s role in H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol
Reactant of Route 2
(R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.